molecular formula C10H20O2 B107198 4-Ethyloctanoic acid CAS No. 16493-80-4

4-Ethyloctanoic acid

Cat. No. B107198
CAS RN: 16493-80-4
M. Wt: 172.26 g/mol
InChI Key: PWKJMPFEQOHBAC-UHFFFAOYSA-N
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Description

4-Ethyloctanoic acid is a compound that has garnered attention due to its presence in various food products and its use in the flavor industry. It is known for its strong mutton odor and is an important material for compounding mutton flavoring. This compound is found naturally in boiled and cooked mutton, mutton fat, goat and sheep cheese, and Virginia tobacco. Due to its significance in imparting flavor, several synthetic routes have been developed to produce this compound for use in the food industry in China and other countries .

Synthesis Analysis

The synthesis of this compound has been approached through various methods. One efficient synthesis involves the reaction of diethyl malonate with 2-ethyl-1-bromohexane in the presence of sodium ethoxide, followed by saponification and decarboxylation under microwave irradiation, which significantly reduces reaction time and improves yield . Another method reported the synthesis of racemic 4-ethyl fatty acids, including this compound, using a Grignard reagent coupled with methyl 3-bromopropionate, followed by saponification and acidification . Additionally, eight synthetic routes have been outlined, with the alkylation of diethyl malonate and the Knoevenagel reaction being considered as better synthetic methods due to their advantages in terms of yield and practicality .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been confirmed through various spectroscopic techniques. High-resolution mass spectrometry (HRMS), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and infrared spectroscopy (IR) have been utilized to verify the structures of intermediates, products, and by-products in the synthesis processes .

Chemical Reactions Analysis

This compound can undergo various chemical reactions to form different ester compounds. For instance, benzyl 4-ethyloctanoate was synthesized by reacting 4-ethyloctanoyl chloride with benzyl alcohol. This reaction was optimized to achieve a high yield of about 93%. Following this method, other ester compounds such as phenethyl 4-ethyloctanoate, phenylpropanol 4-ethyloctanoate, and cinnamyl 4-ethyloctanoate were prepared, all of which exhibited floral and sweet notes and could be used as fragrance fixatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, its strong mutton-like odor suggests that it has significant olfactory properties that make it valuable as a flavoring agent. The synthesis methods and the resulting ester compounds indicate that this compound is a versatile molecule that can be transformed into various derivatives with potential applications in the flavor and fragrance industries .

Scientific Research Applications

Synthesis and Flavor Enhancement

4-Ethyloctanoic acid is a food flavor permitted in various countries, including China. It is present in boiled and cooked mutton, mutton fat, goat and sheep cheese, and Virginia tobacco. Due to its strong mutton odor, it's an important material for compounding mutton flavoring. Several synthetic routes for this compound have been reported, with the alkylation of diethyl malonate and the Knoevenagel reaction being considered better methods due to their advantages in synthesis (Sun Baoguo, 2010)(Sun Baoguo, 2010).

Microwave Irradiation in Synthesis

The synthesis of this compound using microwave irradiation has been described, showcasing the method's efficiency in reducing reaction time and increasing yield. This process involves reacting diethyl malonate with 2-ethyl-1-bromohexane, followed by saponification and decarboxylation steps. The yield of this compound was about 70% under microwave conditions, significantly reducing the reaction time compared to traditional methods (Yuping Liu et al., 2010)(Yuping Liu, Decai Yin, Haitao Chen, & Baoshuai Sun, 2010).

Role in Pheromone Synthesis

4-Methyloctanoic acid and its ethyl ester, closely related to this compound, are aggregation pheromones of rhinoceros beetles and are investigated for pest control. A synthesis method for these compounds has been developed, which could be adapted for this compound due to their structural similarities (Valentine Ragoussis et al., 2007)(Valentine Ragoussis, Alexandros Giannikopoulos, Efthymia Skoka, & Panagiotis Grivas, 2007).

Identification in Meat Flavor

This compound is a primary contributor to the aroma and flavor of lamb meat. Studies on the chemical ionization of this compound and related compounds help in their characterization for trace analysis in food science, particularly in selected ion flow tube mass spectrometry (SIFT-MS) (Hardy Z Castada, S. Barringer, & M. Wick, 2017)(Hardy Z Castada, S. Barringer, & M. Wick, 2017).

Contribution to Dairy Product Flavors

In dairy products, particularly those from goat and sheep, this compound plays a significant role in creating a unique flavor profile. The concentrations and ratios of this compound in various milk and cheese products have been analyzed, providing insight into the impact of diet and breed on dairy product flavors (S. Kaffarnik et al., 2014)(S. Kaffarnik, Yasemin Kayademir, C. Heid, & W. Vetter, 2014).

Safety and Hazards

4-Ethyloctanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

properties

IUPAC Name

4-ethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-6-9(4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKJMPFEQOHBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864683
Record name Octanoic acid, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; fruity, floral aroma
Record name 4-Ethyloctanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

110.00 °C. @ 1.00 mm Hg
Record name 4-Ethyloctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water; soluble in hexane, soluble (in ethanol)
Record name 4-Ethyloctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Ethyloctanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.898-0.908
Record name 4-Ethyloctanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

16493-80-4
Record name 4-Ethyloctanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyloctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016493804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 4-ethyl-
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Record name Octanoic acid, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyloctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.857
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Record name 4-ETHYLOCTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 4-Ethyloctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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